Cyanate
Overview
Description
Cyanate is an anion with the chemical formula OCN−. It is a resonance hybrid of three forms: [O−−C≡N] (61%), [O=C=N−] (30%), and [O+≡C−N2−] (4%) . This compound is derived from isocyanic acid (H−N=C=O) and its lesser tautomer cyanic acid (H−O−C≡N).
Preparation Methods
Cyanate can be synthesized through various methods:
Laboratory Synthesis: One common method involves the reaction of urea with sodium carbonate at high temperatures, producing sodium this compound, carbon dioxide, ammonia, and water . [ \text{Na}_2\text{CO}_3 + 2 \text{OC(NH}_2\text{)}_2 \rightarrow 2 \text{NaNCO} + \text{CO}_2 + 2 \text{NH}_3 + \text{H}_2\text{O} ]
Industrial Production: Industrially, cyanates are produced by oxidizing cyanides.
Chemical Reactions Analysis
Cyanate undergoes various chemical reactions:
Oxidation: Cyanates can be formed by the oxidation of cyanides.
Hydrolysis: This compound can hydrolyze to form ammonia and carbon dioxide, especially in biological systems .
Carbamylation: This compound can react with amino groups in proteins, leading to carbamylation, which can alter protein function and stability .
Scientific Research Applications
Cyanate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cyanate involves its ability to carbamylate amino groups in proteins. This reaction can alter the protein’s conformation and function. For example, in sickle cell disease, this compound carbamylates the NH2-terminal residues of hemoglobin, increasing its oxygen affinity and preventing red cell sickling . This compound can also serve as a nitrogen source for microorganisms through the action of cyanase, which decomposes this compound into ammonia and carbon dioxide .
Comparison with Similar Compounds
Cyanate is similar to other nitrogen-containing compounds such as:
Isothis compound (−N=C=O): Unlike this compound, isothis compound is highly reactive and used in the production of polyurethanes.
Fulminate (−O−N+≡C−): Fulminate is much less stable than this compound and is known for its explosive properties.
Nitrile oxide (−CNO or −C≡N+−O−): Nitrile oxides are used in organic synthesis for cycloaddition reactions.
This compound’s unique properties, such as its ability to act as an ambidentate ligand and its role in biological nitrogen cycling, distinguish it from these similar compounds .
Biological Activity
Cyanate () is a chemical compound that has garnered attention due to its biological activities and potential applications in various fields, including bioremediation and toxicology. This article explores the biological activity of this compound, detailing its mechanisms, effects on living organisms, and relevant case studies.
This compound is an anion derived from cyanic acid, characterized by a carbon atom triple-bonded to nitrogen and single-bonded to oxygen. Its structural formula can be represented as:
This compound is soluble in water and can participate in various biochemical reactions, particularly in microbial metabolism.
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily through its interaction with enzymes and metabolic pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : this compound can inhibit enzymes involved in sulfur metabolism and detoxification pathways. For instance, it affects the activity of cysteine metabolism enzymes, which play a crucial role in detoxifying harmful substances such as cyanide .
- Microbial Metabolism : Certain microorganisms can utilize this compound as a nitrogen source, converting it into ammonia and carbon dioxide through enzymatic pathways. This process is significant for bioremediation efforts aimed at detoxifying cyanide-contaminated environments .
Toxicological Effects
This compound's toxicity varies depending on the concentration and exposure route. It has been classified under various occupational exposure bands due to its potential health risks. The NIOSH occupational exposure banding process evaluates its effects across multiple endpoints, including:
- Acute Toxicity
- Genotoxicity
- Respiratory Sensitization
- Skin Sensitization
- Specific Target Organ Toxicity
1. Microbial Biodegradation of this compound
A study investigated the use of a bacterial consortium capable of degrading cyanide and this compound under varying conditions. The research demonstrated that specific bacteria could effectively utilize this compound, achieving significant degradation rates over time . The results indicated that optimizing factors such as pH and temperature could enhance biodegradation efficiency.
Bacterial Consortium | Initial Concentration (mg/L) | Degradation Rate (%) |
---|---|---|
Bacillus pumilus | 500 | 99.7 |
Mixed Culture | 100 | 80 |
2. This compound's Impact on Anaerobic Metabolism
Research focused on the effects of this compound on anaerobic sulfur metabolism revealed that elevated levels could inhibit key enzymes involved in detoxification processes . This inhibition can lead to increased toxicity in anaerobic environments, highlighting the need for careful monitoring in industrial applications where this compound is present.
Research Findings
Recent studies have highlighted the following key findings regarding this compound's biological activity:
- Biodegradation Pathways : The hydrolytic pathway is the most common route for microbial degradation of this compound, involving enzymes such as nitrilase and cyanidase .
- Environmental Applications : this compound can be effectively used in bioremediation strategies to detoxify environments contaminated with cyanide compounds .
- Health Risks : Continuous exposure to this compound may pose significant health risks, necessitating regulatory measures to limit occupational exposure .
Properties
CAS No. |
661-20-1 |
---|---|
Molecular Formula |
CNO- |
Molecular Weight |
42.017 g/mol |
IUPAC Name |
isocyanate |
InChI |
InChI=1S/CNO/c2-1-3/q-1 |
InChI Key |
IQPQWNKOIGAROB-UHFFFAOYSA-N |
SMILES |
C(=[N-])=O |
Canonical SMILES |
C(=[N-])=O |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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